

Cy3 succinimidyl ester for amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	СуЗ	
Cat. No.:	B8068894	Get Quote

An In-depth Technical Guide to Cy3 Succinimidyl Ester for Amine Labeling

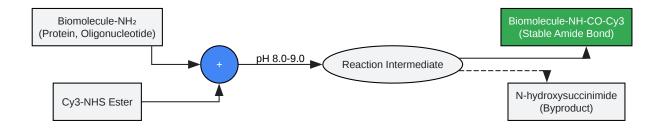
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cy3** succinimidyl ester, a widely used fluorescent dye for labeling primary amines in proteins, oligonucleotides, and other biomolecules.

Introduction

Cy3 succinimidyl ester (also known as Cy3 NHS ester) is a bright, orange-fluorescent dye belonging to the cyanine dye family.[1] It is frequently employed in various biological applications, including immunocytochemistry, flow cytometry, FRET studies, and cell imaging. [2][3] The succinimidyl ester functional group allows for the covalent attachment of the Cy3 dye to primary amines (R-NH2), such as the N-terminus of proteins and the side chain of lysine residues, forming a stable amide bond.[4][5] This labeling method is efficient and provides conjugates with bright fluorescence and high photostability.[4]

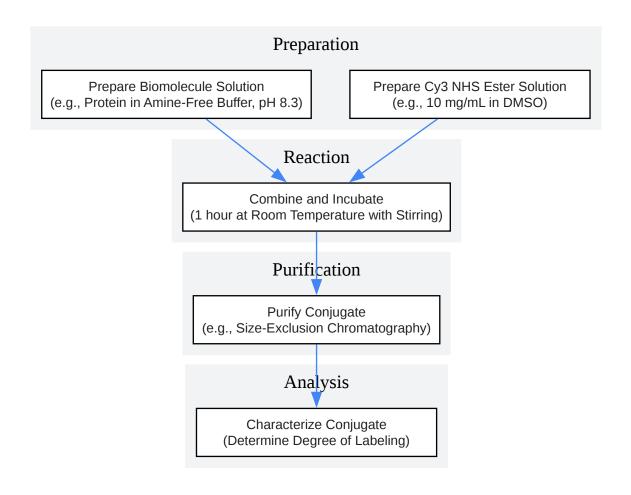
Chemical and Spectroscopic Properties


Cy3 is characterized by its strong absorption in the green-yellow region of the visible spectrum and its emission of orange-red fluorescence. Its fluorescence is largely insensitive to pH variations between 4 and 10.[4] The key quantitative properties of **Cy3** succinimidyl ester are summarized in the table below.

Property	Value	Reference(s)
Excitation Maximum (\(\lambda\)ex)	550 - 555 nm	[2][3][6]
Emission Maximum (λem)	563 - 570 nm	[2][3][6]
Molar Extinction Coefficient	150,000 cm ⁻¹ M ⁻¹	[1][6]
Quantum Yield	~0.15 - 0.31	[6][7]
Molecular Weight	Varies by specific structure	[1][6][8]
Solubility	Soluble in DMSO and DMF	[2][9]
Storage Conditions	Store at -20°C, desiccated and protected from light.	[2][8][9]

Amine Labeling Reaction

The labeling of biomolecules with **Cy3** succinimidyl ester is a nucleophilic acyl substitution reaction. The primary amine group on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is typically carried out in a buffer with a pH between 8.0 and 9.0 to ensure that the primary amines are deprotonated and thus more nucleophilic.[3][10]


Click to download full resolution via product page

Caption: Amine labeling reaction pathway for **Cy3** NHS ester.

Experimental Workflow

A typical experimental workflow for labeling a biomolecule with **Cy3** succinimidyl ester involves preparing the biomolecule and the dye, performing the labeling reaction, and purifying the resulting conjugate.

Click to download full resolution via product page

Caption: General experimental workflow for amine labeling.

Experimental Protocols Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling approximately 10 mg of an IgG antibody.[4] The molar ratios of dye to protein may need to be optimized for other proteins.

Materials:

IgG antibody (10 mg)

- 0.1 M Sodium Bicarbonate buffer, pH 8.3
- Cy3 succinimidyl ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex® G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare Protein Solution: Dissolve ~10 mg of the antibody in 1 mL of 0.1 M sodium bicarbonate buffer. The protein concentration should ideally be between 5-10 mg/mL.[4] Ensure the buffer is free of amine-containing substances like Tris or glycine.[10][11]
- Prepare Dye Solution: Immediately before use, dissolve 1 mg of Cy3 succinimidyl ester in 100 μL of DMF or DMSO to a final concentration of 10 mg/mL.[4] Vortex to ensure the dye is fully dissolved.
- Labeling Reaction: While gently stirring the protein solution, slowly add 50-100 μL of the dye solution.[4]
- Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[4][5]
- Purification:
 - Equilibrate a size-exclusion chromatography column (e.g., Sephadex® G-25, 10 x 300 mm) with PBS.[4]
 - Apply the reaction mixture to the column and elute with PBS.[5]
 - The first colored band to elute is the **Cy3**-labeled protein. The second, slower-moving band is the unconjugated dye. Collect the fractions containing the labeled protein.[12]
- Storage: Store the purified conjugate at 2-8°C, protected from light. For long-term storage, add a preservative like sodium azide (2 mM final concentration) and store at 4°C or aliquot

and store at -20°C.[4][13]

Amine-Modified Oligonucleotide Labeling Protocol

This protocol is suitable for labeling approximately 100 nmol of a 5'-amine-modified oligonucleotide.[4]

Materials:

- 5'-Amine-modified oligonucleotide (~100 nmol)
- Deionized water
- 1 M Sodium Bicarbonate buffer
- Acetonitrile
- Cy3 succinimidyl ester
- Anhydrous DMSO
- · Cold absolute ethanol
- 70% cold ethanol
- Reverse-phase HPLC system for purification

Procedure:

- Prepare Oligonucleotide Solution: Dissolve ~100 nmol of the amine-modified oligonucleotide in 225 μ L of deionized water. Add 75 μ L of 1 M sodium bicarbonate buffer and 150 μ L of acetonitrile.[4]
- Prepare Dye Solution: Freshly prepare a solution by dissolving 1 mg of Cy3 succinimidyl ester in 30 μL of DMSO.[4]
- Labeling Reaction: While vortexing the oligonucleotide solution, slowly add the 30 μ L of the Cy3 NHS ester solution.[4]

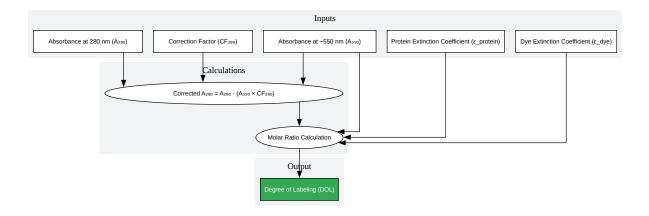
- Incubation: Incubate the reaction for 3 hours at room temperature with continuous stirring.[4]
- · Precipitation:
 - Add 1 mL of cold absolute ethanol to the reaction and mix well.
 - Incubate at -20°C for 30 minutes.[4]
 - Centrifuge at ~10,000 rpm for 5 minutes.[4]
 - Carefully remove the supernatant.
- Washing: Rinse the pellet once or twice with cold 70% ethanol and briefly air dry.[4]
- Purification: Dissolve the pellet in 100 μL of deionized water and purify the labeled oligonucleotide by reverse-phase HPLC.[4][14]

Data Analysis: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for characterizing the conjugate. An optimal DOL is typically between 2 and 10 for antibodies.[15]

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3, ~550 nm (A₅₅₀).[11]
- Calculate the DOL using the following formula:


DOL =
$$(A_{550} \times \epsilon \text{ protein}) / [(A_{280} - (A_{550} \times CF_{280})) \times \epsilon \text{ dye}]$$

Where:

- A550 is the absorbance of the conjugate at 550 nm.
- A₂₈₀ is the absorbance of the conjugate at 280 nm.

- ϵ _protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[15]
- ϵ _dye is the molar extinction coefficient of **Cy3** at 550 nm (150,000 M⁻¹cm⁻¹).[6]
- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₅₅₀ of dye). For Cy3, this is approximately 0.08.[11]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. abpbio.com [abpbio.com]
- 2. Structure and properties of CY3-NHS Cyanine3-active ester Technical Information -Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. biotium.com [biotium.com]
- 6. CY3 NHS ESTER | 146368-16-3 [chemicalbook.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. goldbio.com [goldbio.com]
- 10. ulab360.com [ulab360.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Cy3 succinimidyl ester for amine labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068894#cy3-succinimidyl-ester-for-amine-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com